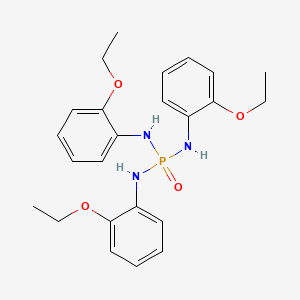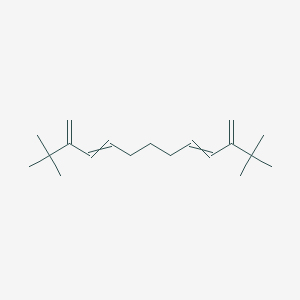
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene is an organic compound characterized by its unique structure, which includes multiple double bonds and a high degree of methyl substitution. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene typically involves the use of specific starting materials and catalysts to achieve the desired structure. One common method involves the reaction of appropriate alkenes under controlled conditions to form the desired diene structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts such as Grubbs’ catalyst for metathesis reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of chemicals.
化学反应分析
Types of Reactions
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, chlorine gas.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene involves its interaction with molecular targets through its double bonds and methyl groups. These interactions can lead to various chemical transformations, such as addition reactions or polymerization. The pathways involved may include radical intermediates or catalytic cycles, depending on the specific reaction conditions .
相似化合物的比较
Similar Compounds
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 4,9-Tridecadiene, 2,2,12,12-tetramethyl-3,11-bis(methylene)
Uniqueness
2,2,12,12-Tetramethyl-3,11-dimethylidenetrideca-4,9-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and properties compared to similar compounds. Its structure allows for diverse chemical transformations and applications in various fields of research and industry .
属性
CAS 编号 |
91949-32-5 |
|---|---|
分子式 |
C19H32 |
分子量 |
260.5 g/mol |
IUPAC 名称 |
2,2,12,12-tetramethyl-3,11-dimethylidenetrideca-4,9-diene |
InChI |
InChI=1S/C19H32/c1-16(18(3,4)5)14-12-10-9-11-13-15-17(2)19(6,7)8/h12-15H,1-2,9-11H2,3-8H3 |
InChI 键 |
WZZAMLIXBSXBAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=C)C=CCCCC=CC(=C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)
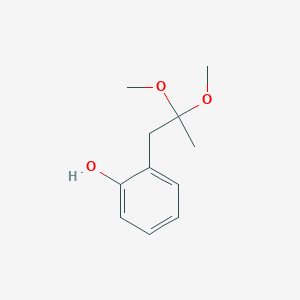

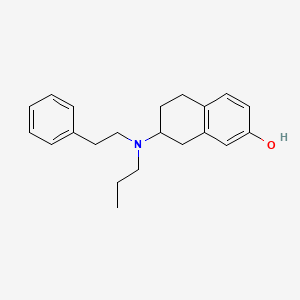
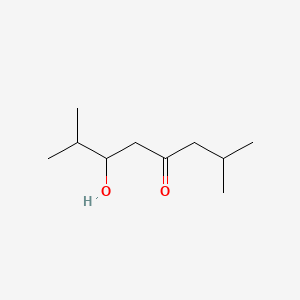
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)-2-methylpropan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14366677.png)

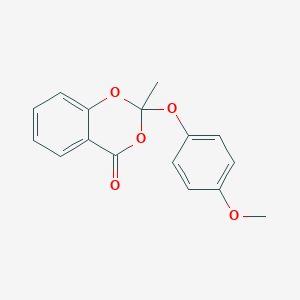
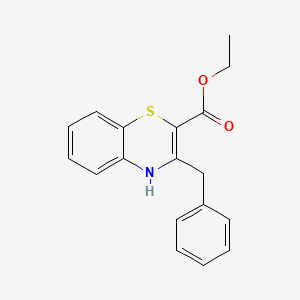
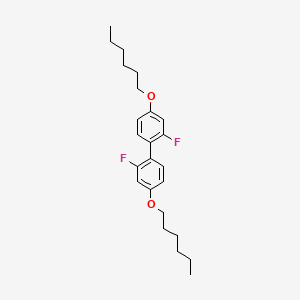
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
